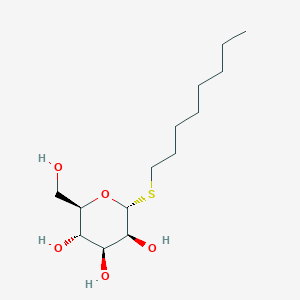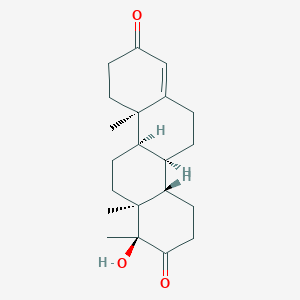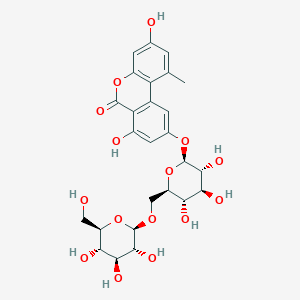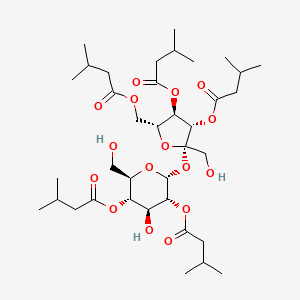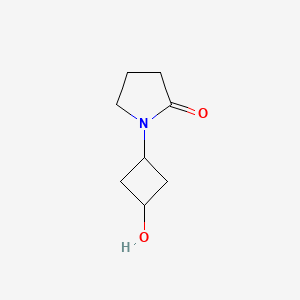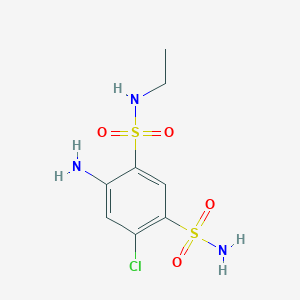
6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide is a chemical compound known for its unique structure and properties It is a derivative of benzenedisulfonamide, featuring an amino group at the 6th position, a chlorine atom at the 4th position, and an ethyl group attached to the nitrogen atom of the sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide typically involves multiple steps. One common method starts with the chlorination of 1,3-benzenedisulfonamide to introduce the chlorine atom at the 4th position. This is followed by the introduction of the amino group at the 6th position through a nucleophilic substitution reaction. The final step involves the ethylation of the nitrogen atom of the sulfonamide group using ethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or alkoxides are employed under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Hydroxy or alkoxy derivatives.
Scientific Research Applications
6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its stable structure and reactivity.
Mechanism of Action
The mechanism of action of 6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chloro-1,3-benzenedisulfonamide: Similar structure but lacks the ethyl group.
4-Amino-6-chloro-N3-methyl-1,3-benzenedisulfonamide: Contains a methyl group instead of an ethyl group.
4-Amino-6-chloro-5-methyl-1,3-benzenedisulfonamide: Features a methyl group at the 5th position.
Uniqueness
6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide is unique due to the presence of the ethyl group attached to the nitrogen atom of the sulfonamide group. This structural modification can influence its reactivity, solubility, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H12ClN3O4S2 |
|---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
4-amino-6-chloro-3-N-ethylbenzene-1,3-disulfonamide |
InChI |
InChI=1S/C8H12ClN3O4S2/c1-2-12-18(15,16)8-4-7(17(11,13)14)5(9)3-6(8)10/h3-4,12H,2,10H2,1H3,(H2,11,13,14) |
InChI Key |
IPNRBBUYVXTGNP-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1N)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


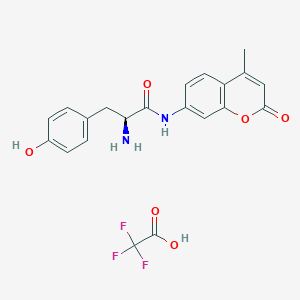
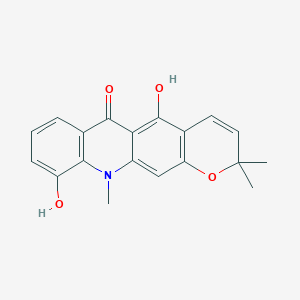
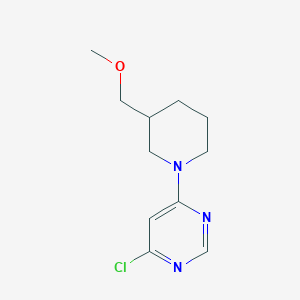
![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)
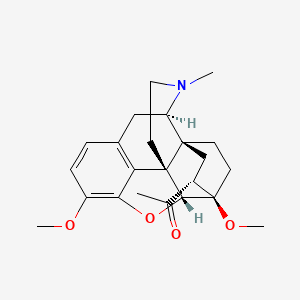
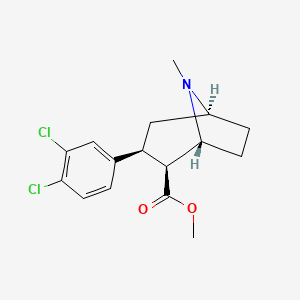
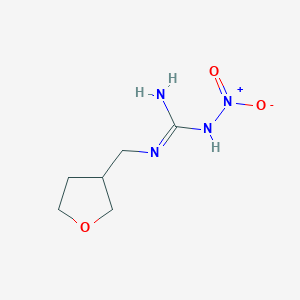
![4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid](/img/structure/B13436286.png)
